2-(2,6-Dioxo-3-piperidyl)-5-[[2-(methylamino)-3-phenyl-propyl]amino]isoindoline-1,3-dione
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Overview
Description
2-(2,6-dioxopiperidin-3-yl)-5-{[2-(methylamino)-3-phenylpropyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound known for its potential therapeutic applications. This compound is characterized by its unique structure, which includes a piperidine ring and an isoindole-dione moiety. It has been studied for its potential use in treating various medical conditions, including cancer and inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-{[2-(methylamino)-3-phenylpropyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione involves multiple steps. One common method includes the reaction of isoindoline-1,3-dione with a piperidine derivative under controlled conditions. The reaction typically requires the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and reaction time. Advanced techniques such as continuous flow synthesis may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dioxopiperidin-3-yl)-5-{[2-(methylamino)-3-phenylpropyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific temperatures, pH levels, and solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Potential therapeutic agent for treating cancer and inflammatory diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-5-{[2-(methylamino)-3-phenylpropyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and signaling pathways that are involved in disease progression. For example, it may inhibit the activity of tumor necrosis factor-alpha (TNF-α), which plays a key role in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione
Uniqueness
What sets 2-(2,6-dioxopiperidin-3-yl)-5-{[2-(methylamino)-3-phenylpropyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione apart is its unique combination of structural features, which confer specific biological activities. Its ability to modulate multiple pathways makes it a promising candidate for therapeutic development .
Properties
Molecular Formula |
C23H24N4O4 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[[2-(methylamino)-3-phenylpropyl]amino]isoindole-1,3-dione |
InChI |
InChI=1S/C23H24N4O4/c1-24-16(11-14-5-3-2-4-6-14)13-25-15-7-8-17-18(12-15)23(31)27(22(17)30)19-9-10-20(28)26-21(19)29/h2-8,12,16,19,24-25H,9-11,13H2,1H3,(H,26,28,29) |
InChI Key |
ZMAXDASDOKDWBT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CC1=CC=CC=C1)CNC2=CC3=C(C=C2)C(=O)N(C3=O)C4CCC(=O)NC4=O |
Origin of Product |
United States |
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